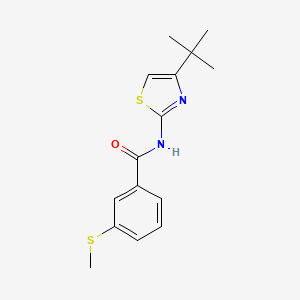
N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H18N2OS2 and its molecular weight is 306.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide moiety, with the molecular formula C₁₃H₁₆N₂S. The presence of the tert-butyl and methylthio substituents enhances its solubility and reactivity, contributing to its biological efficacy.
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it inhibits bacterial enzyme pathways crucial for cell division, such as dihydropteroate synthase, leading to bacteriostatic effects.
- Anticancer Properties : Research suggests that this compound can induce apoptosis in cancer cells. It has been shown to block the cell cycle at specific phases, particularly in HeLa cancer cells, with IC₅₀ values indicating significant cytotoxic potential .
- Anti-inflammatory Effects : Similar compounds in this class have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways associated with inflammation.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting microbial growth and cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating proteins involved in cell cycle regulation, potentially through interactions with the p53 signaling pathway .
- Binding Affinity Studies : Interaction studies utilizing techniques like surface plasmon resonance have confirmed its binding affinities with specific enzymes, elucidating its mechanism of action as a potential therapeutic agent.
Antimicrobial Studies
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. The compound was tested against standard reference strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.
Anticancer Activity
In vitro studies revealed that this compound significantly induced apoptosis in HeLa cancer cells, with flow cytometry analysis confirming cell cycle arrest at the sub-G1 phase. The IC₅₀ values obtained were substantially lower than those for established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-tert-butyl-N-(4-nitrophenyl)benzamide | Lacks thiazole; contains a nitrophenyl group | Different reactivity due to nitro group |
| 4-tert-butyl-N-(4-methoxyphenyl)benzamide | Contains methoxy instead of methylthio | Altered electronic properties |
| N-(4-isopropylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Similar thiazole structure; different substituents | Potentially distinct biological activities |
This table highlights how structural variations influence biological activities across related compounds.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKOUPUXKSMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













